molecular formula C8H9NO2 B1180272 Coclauril CAS No. 127350-68-9

Coclauril

Cat. No. B1180272
M. Wt: 151.16 g/mol
InChI Key:
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Description

Coclauril, identified from the leaves of Cocculus lauriforius DC., is a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile. It has been characterized along with other known compounds through spectroscopic means, highlighting its unique molecular structure among plant-derived chemicals (Yogo, Ishiguro, Murata, & Furukawa, 1990).

Synthesis Analysis

While specific details on the synthesis of Coclauril are not directly available, related enzymatic processes, such as the biosynthesis involving norcoclaurine synthase, offer insights into its potential formation. Norcoclaurine synthase catalyzes the Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, suggesting similar pathways could be involved in Coclauril synthesis (Luk, Bunn, Liscombe, Facchini, & Tanner, 2007).

Molecular Structure Analysis

The molecular structure and absolute configuration of related compounds like coclaurine have been determined through X-ray analysis, indicating that similar methodologies could elucidate the structure of Coclauril. The configuration of such molecules is crucial for understanding their chemical behavior and biological activity (Fridrichsons & Mathieson, 1968).

Chemical Reactions and Properties

The specific chemical reactions and properties of Coclauril have not been detailed in the literature. However, general knowledge on the reactivity of nitriles and cyclohexenyl compounds suggests that Coclauril could undergo reactions typical of these functional groups, such as nucleophilic addition or cyclization reactions, contributing to its chemical diversity and potential bioactivity.

Physical Properties Analysis

While the physical properties of Coclauril, such as melting point, solubility, and crystalline structure, are not directly reported, the isolation and purification techniques used for similar compounds provide a basis for understanding how Coclauril's physical characteristics might be studied and utilized (Samanani & Facchini, 2002).

Scientific Research Applications

Isolation and Structure of Coclauril

Coclauril was isolated from the leaves of Cocculus lauriforius, and its structure was identified using spectroscopic methods. This discovery adds to the knowledge of compounds extracted from natural sources (Yogo, Ishiguro, Murata, & Furukawa, 1990).

Role in Reticuline Biosynthesis

Coclaurine plays a role in the biosynthesis of reticuline, a common intermediate in the creation of major classes of isoquinoline alkaloids, highlighting its importance in biochemical pathways (Stadler et al., 1987).

Anti-Hepatitis B Virus Activities

In research on the mangrove Bruguiera gymnorrhiza, coclauril, among other compounds, demonstrated anti-Hepatitis B virus (HBV) activities. This indicates its potential therapeutic applications in combating viral infections (Yi et al., 2015).

Potential in Anti-HIV Research

Coclaurine has been identified as an anti-HIV principle, demonstrating potent anti-HIV activity. Its structural relationship with other alkaloids suggests its potential as a lead compound in anti-AIDS drug development (Kashiwada et al., 2005).

Inotropic Effects in Medical Research

In medical research, coclaurine and related compounds showed contrasting inotropic effects on guinea pig papillary muscles, contributing to the understanding of their potential medical applications (Kimura et al., 1989).

Influence on Estrogen Receptor Activation

A study on the ethanol extract of Cyclea barbata Miers and coclaurine showed that these compounds can induce estrogen receptor α, playing a role in the development of follicles pre-ovulation. This indicates its potential use in reproductive health (Noviyanti et al., 2020).

Inhibition of Metabolic Responses in Leukocytes

Biscoclaurine alkaloids, including coclaurine, were studied for their effects on polymorphonuclear leukocytes, particularly their ability to inhibit metabolic responses, which is significant for understanding immune responses (Matsuno et al., 1987).

Crystal Structure and Absolute Configuration

The crystal structure and absolute configuration of coclaurine were determined, contributing to the fundamental understanding of its molecular structure (Fridrichsons & Mathieson, 1968).

properties

IUPAC Name

(2E)-2-[(4R,6S)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3+/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLUWXIZGZHBKD-GODNPXJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC(=CC#N)C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C/C(=C\C#N)/[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coclauril

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M YOGO, S ISHIGURO, H MURATA… - Chemical and …, 1990 - jstage.jst.go.jp
Coclauril (1), a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile, was isolated from the leaves of Cocculus lauriforius DC.(Menispermaceae) collected at Ishigaki Island (Okinawa, …
Number of citations: 17 www.jstage.jst.go.jp
XX Yi, JG Deng, CH Gao, XT Hou, F Li, ZP Wang… - Molecules, 2015 - mdpi.com
Four new cyclohexylideneacetonitrile derivatives 1–4, named menisdaurins B–E, as well as three known cyclohexylideneacetonitrile derivatives—menisdaurin (5), coclauril (6), and …
Number of citations: 22 www.mdpi.com
P Li, S Liu, Q Liu, J Shen, C He, P Xiao - Chinese Herbal Medicines, 2019 - Elsevier
Objective Dichocarpum auriculatum, an endangered perennial herb, is endemic to China and has been used as folk medicines for the treatment of cough, hepatitis, scrofula, and …
Number of citations: 3 www.sciencedirect.com
FF Fleming - Natural Product Reports, 1999 - pubs.rsc.org
… Coclauril (51), isolated from the leaves of the evergreen shrub Cocculus lauriforius, shares this unusual stereochemistry, and is further distinguished in being the only nitriloside with the …
Number of citations: 570 pubs.rsc.org
YL Chen, TL Hwang, HP Yu, JY Fang, KY Chong… - Scientific reports, 2016 - nature.com
Acute lung injury (ALI) is a severe respiratory disease with high mortality rates worldwide. Recent reports suggest that human neutrophil elastase (HNE) plays a key role in the …
Number of citations: 50 www.nature.com
D Giurleo - 2017 - rucore.libraries.rutgers.edu
Griffonia simplicifolia is a legume found in many Sub-Saharan African countries that include Nigeria, The Ivory Coast, Ghana, Liberia, and Gabon (Brendler et al., 2010). Griffonia is of …
Number of citations: 3 rucore.libraries.rutgers.edu
VA Sharief - 1998 - search.proquest.com
… Coclauril (21) was isolated from the leaves of the evergreen shrub Cocculus lauriforius and is a … “ As such coclauril (21) is the olefinic stereoisomer of menisdaurin (20e) aglycone. …
Number of citations: 2 search.proquest.com
J McNulty, J Poloczek, V Larichev, NH Werstiuk… - Planta …, 2007 - thieme-connect.com
The occurrence of two butenolides, menisdaurilide and aquilegiolide, in commercial specimens of Dicentra spectabilis is reported for the first time; a rapid and direct isolation protocol is …
Number of citations: 20 www.thieme-connect.com
JS Lins - 2021 - repositorio.ufpb.br
… natural de origem vegetal; uma mistura de 4hidroxibenzenoacetonitrila e ácido p-hidroxibenzoico, isolados pela primeira vez na família e na espécie, respectivamente; o E-coclauril e o …
Number of citations: 0 repositorio.ufpb.br

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